molecular formula C14H25NO B12657782 4-(3,7-Dimethylocta-1,6-dien-1-yl)morpholine CAS No. 42822-94-6

4-(3,7-Dimethylocta-1,6-dien-1-yl)morpholine

Katalognummer: B12657782
CAS-Nummer: 42822-94-6
Molekulargewicht: 223.35 g/mol
InChI-Schlüssel: XURVSFNNJNOMQW-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,7-Dimethylocta-1,6-dien-1-yl)morpholine is an organic compound with the molecular formula C14H25NO. It is a derivative of morpholine, featuring a 3,7-dimethylocta-1,6-dien-1-yl group attached to the nitrogen atom of the morpholine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,7-Dimethylocta-1,6-dien-1-yl)morpholine typically involves the reaction of morpholine with 3,7-dimethylocta-1,6-dien-1-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,7-Dimethylocta-1,6-dien-1-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

4-(3,7-Dimethylocta-1,6-dien-1-yl)morpholine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(3,7-Dimethylocta-1,6-dien-1-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(3,7-Dimethylocta-1,6-dien-1-yl)morpholine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

42822-94-6

Molekularformel

C14H25NO

Molekulargewicht

223.35 g/mol

IUPAC-Name

4-[(1E)-3,7-dimethylocta-1,6-dienyl]morpholine

InChI

InChI=1S/C14H25NO/c1-13(2)5-4-6-14(3)7-8-15-9-11-16-12-10-15/h5,7-8,14H,4,6,9-12H2,1-3H3/b8-7+

InChI-Schlüssel

XURVSFNNJNOMQW-BQYQJAHWSA-N

Isomerische SMILES

CC(CCC=C(C)C)/C=C/N1CCOCC1

Kanonische SMILES

CC(CCC=C(C)C)C=CN1CCOCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.